![molecular formula C18H21N3O B12606967 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 647845-59-8](/img/structure/B12606967.png)
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-(2-Éthoxy-phényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine est un composé hétérocyclique appartenant à la famille des pyridazines. Les pyridazines sont connues pour leurs diverses activités pharmacologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles . Ce composé, avec sa structure unique, a suscité un intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 6-(2-Éthoxy-phényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante consiste à faire réagir des dérivés d'hydrazine avec des cétones ou des esters, suivie d'une cyclisation pour former le cycle pyridazine . Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs tels que le palladium ou le cuivre, et de solvants comme l'éthanol ou la diméthylformamide .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et l'optimisation des conditions réactionnelles peuvent améliorer le rendement et la pureté du produit final . De plus, la possibilité de mettre à l'échelle le processus de synthèse est cruciale pour les applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La 6-(2-Éthoxy-phényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans le composé.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou réduire des doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les groupes alkyles.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des agents halogénants comme le brome . Les conditions réactionnelles, telles que la température et le solvant, sont optimisées en fonction de la transformation souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le composé .
Applications de la recherche scientifique
La 6-(2-Éthoxy-phényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine a une large gamme d'applications de recherche scientifique, notamment :
Industrie : La structure unique du composé le rend utile dans le développement de nouveaux matériaux et agrochimiques.
Mécanisme d'action
Le mécanisme d'action de la 6-(2-Éthoxy-phényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs, conduisant aux effets pharmacologiques observés . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte biologique spécifiques.
Applications De Recherche Scientifique
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à la 6-(2-Éthoxy-phényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine comprennent d'autres dérivés de pyridazine tels que :
Pyridazinone : Connu pour son large éventail d'activités pharmacologiques.
Pyrimidine : Un autre composé diazine avec des activités biologiques diverses.
Pyrazine : Un composé apparenté avec des applications dans les produits pharmaceutiques et les agrochimiques.
Unicité
Ce qui distingue la 6-(2-Éthoxy-phényl)-1,4,5,7-tétraméthyl-6H-pyrrolo[3,4-d]pyridazine, c'est son motif de substitution spécifique et la présence du groupe éthoxy-phényle, qui peuvent influencer sa réactivité chimique et son activité biologique . Cette structure unique en fait un composé précieux pour des recherches et développements plus poussés.
Propriétés
Numéro CAS |
647845-59-8 |
|---|---|
Formule moléculaire |
C18H21N3O |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
6-(2-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H21N3O/c1-6-22-16-10-8-7-9-15(16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3 |
Clé InChI |
BPSOINWXAMMGJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N2C(=C3C(=NN=C(C3=C2C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


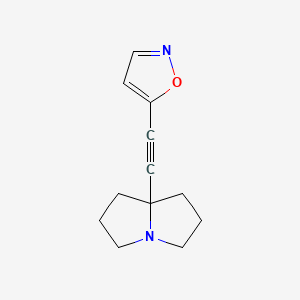


![1-[3-Phenyl-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidin-5-yl]ethan-1-one](/img/structure/B12606900.png)

![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)

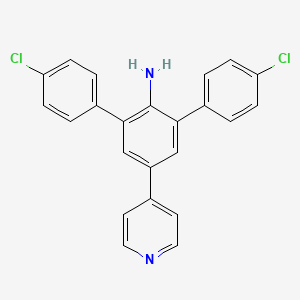
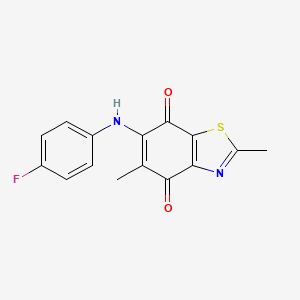
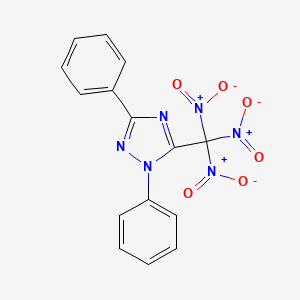
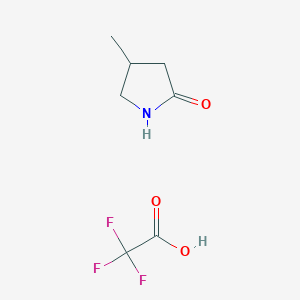
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
